Ertapenem sodium is derived from the natural product thienamycin, which was isolated from the bacterium Streptomyces cattleya. The compound is synthesized through various chemical processes that modify its structure to enhance its pharmacological properties.
Ertapenem sodium is classified as a carbapenem antibiotic. Carbapenems are characterized by their β-lactam structure and are known for their broad-spectrum activity against a wide range of pathogens. The compound is often marketed under the brand name Invanz.
The synthesis of ertapenem sodium involves several key steps, primarily focusing on the formation of the β-lactam ring and subsequent modifications to yield the final product. One prominent method includes a telescopic synthesis approach that allows for the direct conversion of intermediates into ertapenem sodium without isolation steps, enhancing efficiency and yield .
Ertapenem sodium has a complex molecular structure characterized by a β-lactam ring fused to a five-membered ring containing sulfur. Its chemical formula is C_{22}H_{24}N_{3}NaO_{6}S, and it has a molar mass of approximately 460.5 g/mol.
Ertapenem sodium undergoes various chemical reactions during its synthesis and degradation:
The stability profile has been extensively studied using high-performance liquid chromatography (HPLC) methods to identify degradation products and ensure quality control during manufacturing .
Ertapenem sodium exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), disrupting the transpeptidation process essential for cell wall integrity.
Relevant data indicate that maintaining optimal storage conditions is critical for preserving its efficacy .
Ertapenem sodium is primarily used in clinical settings for treating infections such as:
Additionally, it is used in surgical prophylaxis due to its broad-spectrum activity against potential pathogens encountered during surgical procedures.
Research continues into expanding its applications, particularly in treating multidrug-resistant bacterial infections . The ongoing development of analytical methods also enhances our understanding of its pharmacokinetics and pharmacodynamics, ensuring effective therapeutic use .
CAS No.: 29393-20-2
CAS No.: 2134602-45-0
CAS No.: 16903-37-0
CAS No.: